N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C20H18N4O4S2 and its molecular weight is 442.51. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antimicrobial Properties
Research has demonstrated that thiazole derivatives exhibit promising antibacterial activity. Palkar et al. (2017) designed and synthesized novel analogs displaying significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis. Their study not only highlighted the compounds' antibacterial potency but also assessed cytotoxic activity, indicating the compounds' effectiveness at non-cytotoxic concentrations (Palkar et al., 2017). Similarly, Padalkar et al. (2014) synthesized new benzimidazole, benzoxazole, and benzothiazole derivatives, revealing broad-spectrum antimicrobial activity against various bacterial and fungal strains, demonstrating the potential of thiazole derivatives in addressing microbial resistance (Padalkar et al., 2014).
Anticancer Evaluation
Benzothiazole derivatives have also been explored for their potential anticancer properties. Ravinaik et al. (2021) designed and synthesized a series of derivatives and evaluated their anticancer activity against various cancer cell lines, revealing some compounds with higher activity than the reference drug, suggesting the utility of thiazole derivatives in cancer therapy (Ravinaik et al., 2021).
Antianaphylactic and Anti-inflammatory Activities
Nohara et al. (1985) synthesized 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids and their tetrazole analogues, exhibiting significant antiallergic activity. These compounds, especially those with isopropyl group at the 7-position, showed potent activity, highlighting the potential of thiazole derivatives in developing antiallergy medications (Nohara et al., 1985).
Angiotensin II Receptor Antagonism
Thiazole derivatives have been investigated for their role in angiotensin II receptor antagonism, which is crucial for managing hypertension. Kohara et al. (1996) synthesized benzimidazole-7-carboxylic acids bearing acidic heterocycles and evaluated their angiotensin II receptor antagonistic activities, finding compounds with high affinity for the AT1 receptor and effective inhibition of the AII-induced pressor response (Kohara et al., 1996).
Mechanism of Action
Target of Action
Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary greatly depending on the specific compound and its substituents.
Mode of Action
The mode of action of thiazole derivatives can also vary widely. For example, some thiazole derivatives have been reported to inhibit certain enzymes, which can lead to their observed biological effects .
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways, again depending on the specific compound and its targets. For example, some thiazole derivatives have been reported to have antitumor activity, suggesting they may affect pathways related to cell growth and proliferation .
Result of Action
The molecular and cellular effects of thiazole derivatives can include things like inhibition of enzyme activity, disruption of cell growth, and other effects depending on the specific compound and its targets .
Action Environment
The action, efficacy, and stability of thiazole derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .
Safety and Hazards
Future Directions
Thiazoles and their derivatives continue to be an area of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on the design and synthesis of new thiazole derivatives, as well as further investigation of their biological activities and mechanisms of action .
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . These activities include acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules
Cellular Effects
It is known that thiazole derivatives can have a wide range of effects on cells . For example, they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
N-[4-[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S2/c25-17(23-20-22-13-3-1-2-4-16(13)30-20)8-12-9-29-19(21-12)24-18(26)11-5-6-14-15(7-11)28-10-27-14/h5-7,9H,1-4,8,10H2,(H,21,24,26)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEZMUSAWVWFGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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